![molecular formula C26H28Cl2N6O2 B14003655 5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride CAS No. 21696-31-1](/img/structure/B14003655.png)
5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chloro and carbamimidoyl groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the chlorination of a benzene derivative, followed by the introduction of carbamimidoyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (sodium borohydride, lithium aluminum hydride). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
- 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
Uniqueness
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
Properties
CAS No. |
21696-31-1 |
|---|---|
Molecular Formula |
C26H28Cl2N6O2 |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H27ClN6O2.ClH/c1-28-23(29-2)16-5-9-21(10-6-16)32-25(34)18-13-19(15-20(27)14-18)26(35)33-22-11-7-17(8-12-22)24(30-3)31-4;/h5-15H,1-4H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35);1H |
InChI Key |
ICQCCWFXZJXHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=NC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
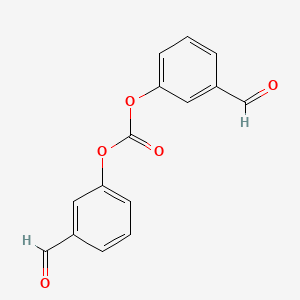


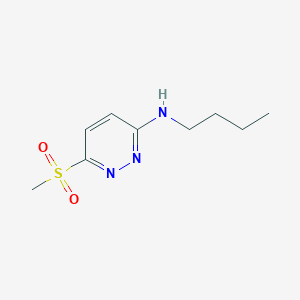
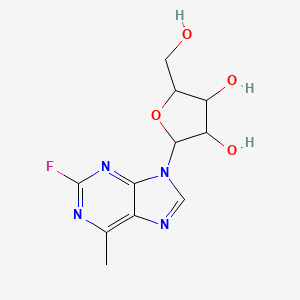
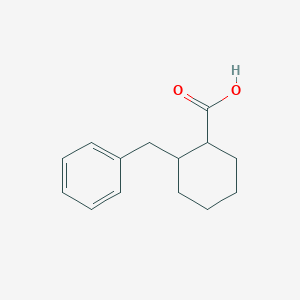
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
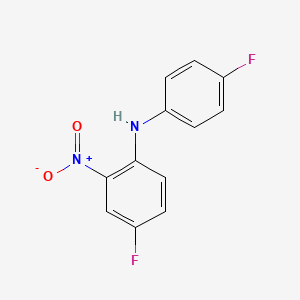
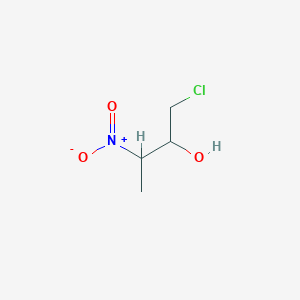


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
